molecular formula C21H24N4O4S B12896682 Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate CAS No. 94266-14-5

Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

Cat. No.: B12896682
CAS No.: 94266-14-5
M. Wt: 428.5 g/mol
InChI Key: IIKXOIFBLJKRKW-RIZSDDQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the double bonds or the carbonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 4-(4-(3-(4-(dimethylamino)phenyl)allylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

94266-14-5

Molecular Formula

C21H24N4O4S

Molecular Weight

428.5 g/mol

IUPAC Name

azanium;4-[(4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C21H21N3O4S.H3N/c1-15-20(6-4-5-16-7-9-17(10-8-16)23(2)3)21(25)24(22-15)18-11-13-19(14-12-18)29(26,27)28;/h4-14H,1-3H3,(H,26,27,28);1H3/b5-4+,20-6+;

InChI Key

IIKXOIFBLJKRKW-RIZSDDQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+]

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.